molecular formula C19H16N4O3 B5596773 (3S*,4S*)-4-pyridin-2-yl-1-(quinoxalin-6-ylcarbonyl)pyrrolidine-3-carboxylic acid

(3S*,4S*)-4-pyridin-2-yl-1-(quinoxalin-6-ylcarbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B5596773
M. Wt: 348.4 g/mol
InChI Key: YNVKEKRCXOLVAK-ZIAGYGMSSA-N
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Description

The investigation of complex organic compounds like "(3S*,4S*)-4-pyridin-2-yl-1-(quinoxalin-6-ylcarbonyl)pyrrolidine-3-carboxylic acid" involves detailed analysis of their synthesis, molecular structure, chemical reactions, and properties. These compounds are often explored for their potential in various applications, including medicinal and pharmaceutical chemistry, due to their unique structural features and biological activities.

Synthesis Analysis

Synthetic approaches for complex heterocyclic compounds often involve multi-step reactions, utilizing catalysis and different organic synthesis techniques. For example, the synthesis of chromeno[4,3-b]pyridin/quinolin-one derivatives employs various methodologies such as classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols, starting from suitable precursors (Patra & Kar, 2021). Such methods are indicative of the synthetic strategies that might be applied to the compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is critical in determining their chemical behavior and biological activity. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, are commonly used for structural elucidation. The structural features of compounds like pyrimido[4,5-b]quinolines and their analogues have been extensively studied, revealing the importance of their heterocyclic cores in biological activity (Nandha kumar et al., 2001).

Chemical Reactions and Properties

The reactivity of heterocyclic compounds is largely influenced by their molecular structure. The presence of functional groups such as pyridinyl and quinoxalinyl moieties affects their chemical properties, including reactivity towards nucleophiles and electrophiles, as well as their ability to participate in coordination chemistry and form stable chelating complexes (Verma, Quraishi, & Ebenso, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and can be influenced by modifications to the heterocyclic core or substituents.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, redox potential, and photophysical properties, are essential for understanding the compound's behavior in chemical reactions and its potential applications in catalysis, organic electronics, and as pharmaceuticals. Studies on quinoxaline derivatives, for instance, have highlighted their antimicrobial activities and potential in chronic and metabolic disease treatment, showcasing the diverse functionalities these heterocycles can exhibit (Pereira et al., 2015).

properties

IUPAC Name

(3S,4S)-4-pyridin-2-yl-1-(quinoxaline-6-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-18(12-4-5-16-17(9-12)22-8-7-21-16)23-10-13(14(11-23)19(25)26)15-3-1-2-6-20-15/h1-9,13-14H,10-11H2,(H,25,26)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVKEKRCXOLVAK-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)C(=O)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC3=NC=CN=C3C=C2)C(=O)O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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